

GNE-207: A Potent and Selective Inhibitor of the CBP Bromodomain

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Compound of Interest

Compound Name: **GNE-207**

Cat. No.: **B607678**

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For researchers, scientists, and drug development professionals, **GNE-207** has emerged as a significant chemical probe for studying the biological functions of the CREB-binding protein (CBP) bromodomain. This comparison guide provides a detailed analysis of **GNE-207**'s selectivity profile, supported by available experimental data, and outlines the typical methodologies used in such assessments.

GNE-207 is a potent, selective, and orally bioavailable inhibitor of the CBP bromodomain, demonstrating an IC₅₀ of 1 nM.[1][2][3][4][5] Its high affinity and selectivity make it a valuable tool for investigating the therapeutic potential of CBP bromodomain inhibition in various diseases, including cancer.

Selectivity Profile of GNE-207

A critical aspect of a chemical probe's utility is its selectivity against other related proteins.

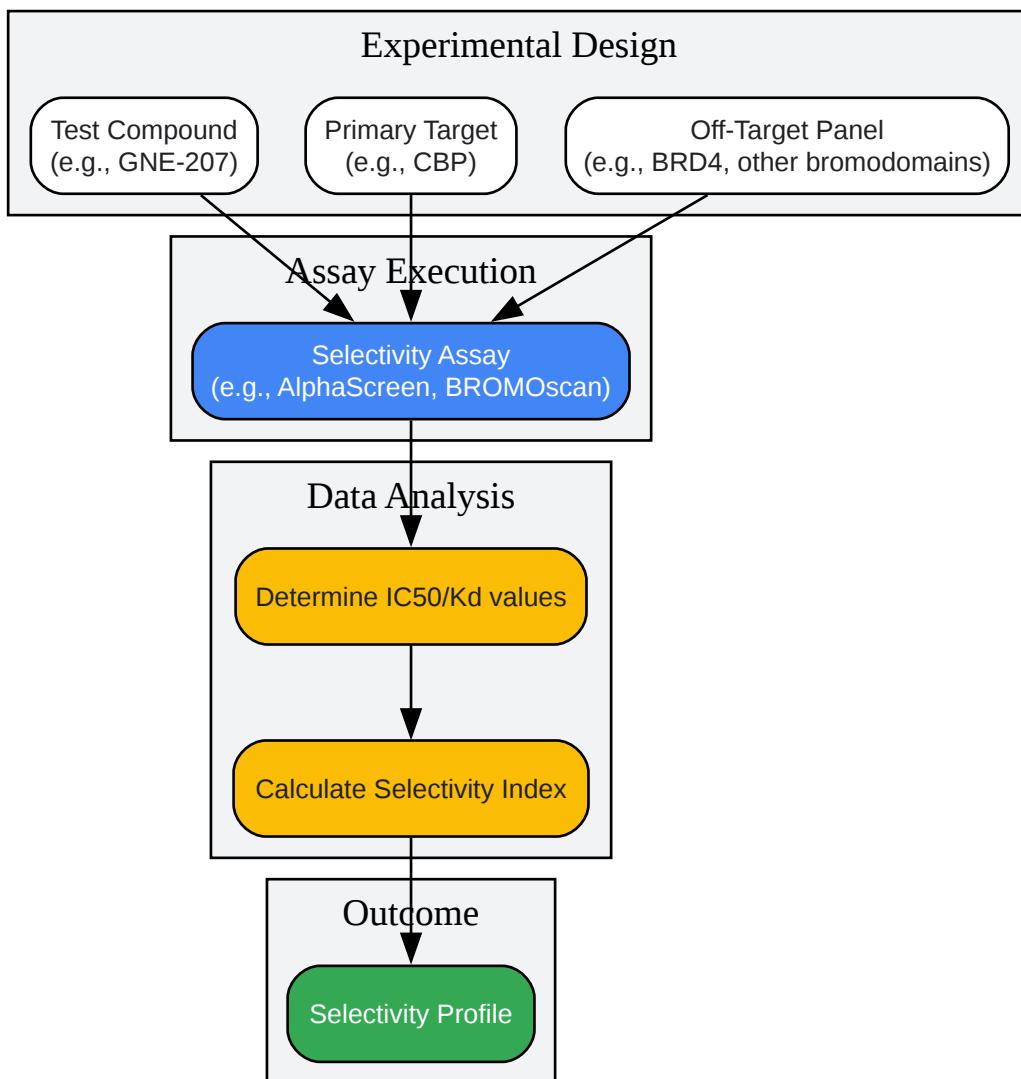
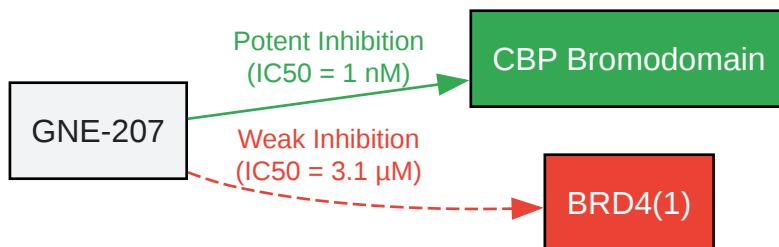
GNE-207 exhibits a remarkable selectivity of over 2500-fold for the CBP bromodomain against BRD4(1), a member of the Bromodomain and Extra-Terminal domain (BET) family.[1][2][3][4] The IC₅₀ value for **GNE-207** against BRD4(1) is 3.1 μ M.[1][2]

While a comprehensive screening of **GNE-207** against a wider panel of bromodomains is not publicly available, its high selectivity against BRD4(1) is a strong indicator of its specificity. The table below summarizes the available quantitative data for **GNE-207**.

Target Bromodomain	IC50	Selectivity Index vs. BRD4(1)
CBP	1 nM	>2500-fold
BRD4(1)	3.1 μ M	1

Visualizing GNE-207's Selectivity

The following diagram illustrates the targeted activity of **GNE-207**, highlighting its potent inhibition of the CBP bromodomain and its significantly weaker interaction with BRD4(1).



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